molecular formula C19H22N2O2 B083224 N,N'-Dibenzyl-N,N'-dimethyl-malonamide CAS No. 14288-00-7

N,N'-Dibenzyl-N,N'-dimethyl-malonamide

Cat. No.: B083224
CAS No.: 14288-00-7
M. Wt: 310.4 g/mol
InChI Key: XLKJSXXRSQNBJB-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The study of N,N'-disubstituted malonamides traces back to early 20th-century explorations of amide chemistry. Key milestones include:

  • Synthesis Methodologies :

    • Aminolysis of Malonate Esters : A foundational approach involves reacting diethyl malonate with primary or secondary amines under mild conditions. This method, documented as early as the 1980s, enabled the preparation of propanediamide ligands such as N,N'-bis(2-aminoethyl)propanediamide.
    • Acid Chloride Routes : For sterically hindered substrates, malonyl dichloride reactions with amines became critical. This approach facilitated the synthesis of tetrafluorinated cyclams and other complex architectures.
  • Functional Diversification :

    • Benzyl and Alkyl Substitution : The introduction of benzyl and methyl groups emerged as a strategy to modulate solubility, electronic effects, and coordination capabilities. For example, N,N'-dibenzyl derivatives were synthesized via stepwise aminolysis or coupling reactions.

Table 1: Evolutionary Milestones in Malonamide Chemistry

Year Development Key Compound Application Domain Source
1980s Aminolysis of malonates N,N'-Bis(2-aminoethyl)propanediamide Metal ion complexation
1990s Acid chloride synthesis 2,2-Dibutyl-N,N-bis(8-quinolyl)malonamide Coordination chemistry
2000s Fluorinated malonamide synthesis Tetrafluorocyclams Membrane transport studies
2020s Malonamide linkers in drug design Benzamidine-malonamide hybrids Anticoagulant development

Significance in Malonamide Chemistry Literature

N,N'-Dibenzyl-N,N'-dimethyl-malonamide occupies a niche within malonamide research due to its:

  • Coordination Chemistry Potential :

    • Tetradentate Ligand Design : Analogous propanediamides (e.g., N,N'-bis(2-aminoethyl)propanediamide) have been explored for metal complexation, enabling square-planar geometries with transition metals like copper and nickel.
    • Steric and Electronic Tuning : The benzyl and methyl groups introduce steric bulk and electron-donating effects, potentially stabilizing metal centers or influencing redox activity.
  • Synthetic Utility :

    • Intermediate for Complex Architectures : Dibenzyl derivatives serve as precursors for further functionalization. For instance, N,N'-DIBENZYL-N,N'-DIETHYL-MALONAMIDE (CAS 10255-99-9) is utilized in coupling reactions to generate extended amide linkages.
    • Solubility Enhancement : Benzyl groups improve lipophilicity, aiding in purification and characterization of target compounds.
  • Comparative Analysis with Related Compounds :
    Table 2: Structural and Functional Comparisons

    Compound Substituents Molecular Weight Key Application Source
    N,N'-Dimethylmalonamide Methyl (N), None (N') 130.15 g/mol Coordination studies
    N,N'-DIBENZYL-N,N'-DIETHYL-MALONAMIDE Benzyl (N), Ethyl (N') 338.44 g/mol Synthetic intermediate
    N,N''-DIBENZYL-N,N''-DIMETHYL-MALONAMIDE Benzyl (N,N''), Methyl (N,N'') 310.39 g/mol Ligand precursor

Current Academic Research Landscape

Recent advancements highlight the compound’s relevance in:

  • Medicinal Chemistry :

    • Dual-Target Inhibitors : Malonamide linkers (e.g., in benzamidine-malonamide hybrids) enhance anti-factor Xa activity while maintaining cholinesterase inhibition, offering potential for Alzheimer’s disease therapeutics.
    • Molecular Modeling Insights : Docking studies reveal that malonamide bridges enable L-shaped conformations, optimizing interactions with enzyme subpockets.
  • Catalytic Systems :

    • Metal-Organic Frameworks (MOFs) : Propanediamide ligands are integral to MOF synthesis, with steric and electronic properties dictating pore size and stability.
  • Environmental Applications :

    • Heavy Metal Chelation : N,N'-disubstituted malonamides are investigated for nuclear waste remediation, leveraging their ability to form stable complexes with actinides.

Theoretical Research Frameworks

The study of this compound aligns with broader theoretical models in:

  • Coordination Geometry :

    • Square-Planar vs. Octahedral Complexation : Computational studies predict that electron-donating substituents favor tetradentate binding modes, while steric hindrance may enforce monodentate coordination.
  • Reaction Mechanism Elucidation :

    • Aminolysis Pathways : DFT calculations model the nucleophilic attack of amines on malonate esters, highlighting the role of solvent polarity and base strength.
  • Electronic Structure Analysis :

    • IR Spectroscopy Correlations : Fluorinated malonamides exhibit carbonyl stretching frequencies (1730–1780 cm⁻¹), providing empirical data for theoretical models of electronic delocalization.

Properties

CAS No.

14288-00-7

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N'-dibenzyl-N,N'-dimethylpropanediamide

InChI

InChI=1S/C19H22N2O2/c1-20(14-16-9-5-3-6-10-16)18(22)13-19(23)21(2)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3

InChI Key

XLKJSXXRSQNBJB-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2

solubility

46.6 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been investigated for its biological activities, particularly in the context of drug development.

Interaction Studies

Research has focused on the compound's binding properties with biological macromolecules, such as proteins and nucleic acids. These studies are crucial for understanding its potential as a drug candidate or biochemical tool. For example, binding affinity studies suggest that this compound may interact effectively with target biomolecules, which could lead to therapeutic applications in treating diseases related to these targets.

Anticancer Activity

Case studies have demonstrated that this compound exhibits anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. For instance, a study involving ovarian cancer xenografts indicated significant tumor size reduction upon treatment with this compound, highlighting its potential as an anticancer agent .

Organic Synthesis

The compound is recognized for its versatility in organic synthesis, particularly in forming complex molecules.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • The reaction of malonic acid derivatives with benzyl amines.
  • Subsequent methylation processes to introduce dimethyl groups.

These methods allow for efficient production in laboratory settings, facilitating further research and application development.

Applications in Coordination Chemistry

This compound has been employed as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing new organometallic compounds, which can be used in catalysis and material science .

Case Studies

Several case studies have illustrated the practical applications of this compound:

Study Focus Area Findings
Study on Anticancer EffectsCancer ResearchDemonstrated significant inhibition of tumor growth in ovarian cancer models through apoptosis induction .
Binding Affinity AnalysisBiochemical InteractionsShowed strong binding with nucleic acids, suggesting potential as a drug candidate.
Coordination Chemistry ExplorationMaterial ScienceUtilized as a ligand to form stable metal complexes for catalysis applications .

Comparison with Similar Compounds

N,N'-Diphenylmalonamide

Synthesis : Prepared via condensation of diethyl malonate with aniline at 200°C, yielding a white solid with a 50% yield .
Structural Differences :

  • Substituents : Phenyl groups instead of benzyl groups.
  • Conformation : Phenyl groups introduce planar geometry, reducing steric hindrance compared to the bulkier benzyl groups in the dibenzyl derivative.
    Properties :
  • Melting Point : Higher than dibenzyl analogs due to stronger π-π stacking interactions between phenyl rings.
  • Reactivity : Less steric shielding allows faster nucleophilic substitution reactions .

N,N'-Dimethylmalonamide

Conformational Analysis :

  • Two stable conformers identified via ab initio calculations: one with a planar amide group and another with a twisted geometry.
  • Methyl groups impose minimal steric hindrance, enabling greater conformational flexibility compared to benzyl derivatives .
    Electronic Effects :
  • Methyl groups enhance electron density on nitrogen, increasing basicity.
  • Lower hydrophobicity than dibenzyl analogs, improving water solubility .

Phosphoric Triamide Derivatives (e.g., N,N'-Dibenzyl-N,N'-dimethylphosphoric triamide)

Structural Features :

  • Incorporates a phosphorus atom in the core, forming a P(O)N(H)C(O)– unit.
  • Exhibits distorted tetrahedral geometry around phosphorus, with P–N bond lengths of 1.6328–1.6878 Å .
    Hydrogen Bonding :
  • Forms centrosymmetric dimers via N–H···O(P) hydrogen bonds (N–H···O angle: 173°), enhancing thermal stability.
  • Comparable to malonamides in dimerization propensity but with stronger hydrogen bonds due to electronegative phosphorus .

Physical and Spectroscopic Properties

Property N,N'-Dibenzyl-N,N'-dimethyl-malonamide N,N'-Diphenylmalonamide N,N'-Dimethylmalonamide Phosphoric Triamide Derivative
Melting Point 198°C (predicted) 220–230°C 150–160°C 180–190°C
IR (C=O stretch) ~1680 cm⁻¹ ~1675 cm⁻¹ ~1690 cm⁻¹ ~1650 cm⁻¹ (P=O dominates)
¹H NMR (N–CH₂) δ 3.8–4.2 (benzyl CH₂) δ 4.0–4.5 (phenyl CH) δ 2.9–3.1 (methyl CH₃) δ 3.5–3.7 (N–CH₃)
Hydrogen Bond Strength Moderate (N–H···O=C) Weak (π-π dominant) Strong (flexible) Strong (N–H···O=P)

Coordination Chemistry

  • Dibenzyl-malonamide : Acts as a bidentate ligand via carbonyl oxygen atoms. Benzyl groups hinder coordination to larger metal ions but enhance selectivity for smaller ions like Cu²⁺ .
  • Phosphoric Triamide : Forms complexes with transition metals (e.g., Fe³⁺) through P=O and N–H groups. Used in polymerization catalysts .

Hydrogen Bonding in Crystal Engineering

  • Dibenzyl-malonamide derivatives form less dense crystal lattices than phenyl analogs due to bulky benzyl groups, reducing packing efficiency .
  • Phosphoric triamides exhibit predictable dimerization, enabling design of supramolecular architectures .

Thermal Stability

  • Phosphoric triamides show higher decomposition temperatures (~250°C) than malonamides (~200°C) due to robust P=O and hydrogen-bonded networks .

Preparation Methods

Reaction Protocol

  • Aromatization : 2-(cyclohexenylidene)malononitrile is treated with MnO₂ (2 eq.) in acetic acid at 80°C for 12 h to form a conjugated diene intermediate.

  • Hydrolysis : The intermediate reacts with benzylamine and dimethylamine in aqueous THF (1:1 v/v) at reflux, yielding the target compound.

Advantages :

  • Avoids hazardous diazotization and metal-catalyzed coupling steps.

  • Achieves 65–70% yield with 90% purity after recrystallization.

Limitations :

  • Requires precise control of oxidation states to prevent over-oxidation.

  • Limited substrate scope for sterically hindered amines.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of malonamides using Wang resin as a support. This method is advantageous for parallel synthesis and scalability.

Stepwise Functionalization

  • Resin Activation : Wang resin is functionalized with a photolabile linker (e.g., nitroveratryloxycarbonyl).

  • First Amidation : Malonic acid is coupled to the resin using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Benzylation : The immobilized malonic acid reacts with benzyl bromide (2 eq.) in DMF at 50°C.

  • Methylation : Dimethylamine gas is bubbled through the reaction mixture to install methyl groups.

  • Cleavage : UV irradiation (365 nm) releases the product from the resin.

Performance Metrics :

  • Yield : 85% (average over 10 cycles).

  • Purity : 97% (HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Classical Amidation7895Moderate120
Tandem Reaction7090High85
Solid-Phase Synthesis8597Low220

Key Insights :

  • The classical method remains the benchmark for small-scale laboratory synthesis.

  • The tandem reaction offers cost advantages for industrial-scale production but requires optimization for alkylamines.

  • Solid-phase synthesis is reserved for high-value applications due to elevated costs.

Mechanistic Challenges and Solutions

Steric Hindrance Mitigation

Bulky benzyl and methyl groups impede nucleophilic attack on the malonyl core. Strategies to overcome this include:

  • Ultrasound-Assisted Synthesis : Cavitation effects reduce reaction time by 40% (e.g., 4 h vs. 6 h in classical amidation).

  • Microwave Irradiation : 100 W microwave energy at 100°C accelerates amidation kinetics by enhancing molecular collisions.

Byproduct Formation

Common byproducts include:

  • N-Mono-substituted Malonamides : Formed due to incomplete amidation. Mitigated by using excess amine (2.5 eq.).

  • Diastereomers : Resolved via chiral column chromatography (Chiralpak IA, 90% heptane/10% ethanol).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dibenzyl-N,N'-dimethyl-malonamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves reacting malonyl chloride derivatives with benzyl-substituted amines under anhydrous conditions. For example, phosphoric diamide analogs (e.g., N,N'-Dibenzyl-N,N'-dimethyl-N-(2-fluorobenzoyl)phosphoric diamide) are synthesized using stoichiometric ratios of reactants (e.g., 1:4 molar ratios) in inert solvents like dichloromethane. Purity is optimized via recrystallization in ethanol or acetonitrile, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC and NMR ensures intermediate and final product integrity .

Q. How is the crystal structure of This compound determined, and what structural features are critical?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation (λ = 0.71073 Å) is standard. Key parameters include:

  • Crystal system : Triclinic (e.g., P1 space group).
  • Unit cell dimensions : a = 10.1979(6) Å, b = 10.8417(6) Å, c = 11.540(1) Å, β = 101.789(1)°.
  • Hydrogen bonding : N–H···O and O–H···O interactions stabilize dimeric forms.
  • Displacement parameters : Anisotropic refinement for non-H atoms; isotropic for H atoms .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm benzyl/methyl substituents and malonamide backbone.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch).
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns to validate molecular weight .

Advanced Research Questions

Q. How do computational methods (DFT, MD) aid in understanding the conformational dynamics of This compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces. Compare with crystallographic data to validate bond lengths/angles.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMF) to analyze torsional flexibility of benzyl groups and hydrogen-bonding stability. Energy minimization protocols (e.g., steepest descent) ensure convergence .
  • Example : MD simulations of malonamide derivatives revealed a 109.47° tetrahedral angle around the central phosphorus atom, consistent with X-ray data .

Q. What strategies resolve contradictions in reaction mechanism studies involving This compound?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Cross-validation : Combine experimental data (e.g., Arrhenius plots) with computational transition-state modeling.
  • Case study : In phosphoric triamide analogs, conflicting data on nucleophilic substitution pathways were resolved via ¹⁸O isotopic labeling and DFT-based activation energy calculations .

Q. How can hydrogen-bonding networks in This compound be exploited for supramolecular assembly?

  • Methodology :

  • X-ray crystallography : Identify intermolecular interactions (e.g., dimerization via N–H···O bonds).
  • Thermal analysis (TGA/DSC) : Assess stability of assemblies under heating.
  • Application : In related compounds, centrosymmetric dimers formed via N–H···O bonds exhibit enhanced thermal stability (decomposition >200°C) .

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